Potent Beta-2 Adrenergic Receptor Antagonism
This compound demonstrates potent antagonism at the human beta-2 adrenergic receptor (β2-AR), with an IC50 of 1.44 nM, as measured by inhibition of mitogenesis in HEK-β2-AR cells [1]. This potency is comparable to clinically used beta-blockers, positioning it as a valuable tool compound for studying β2-AR mediated pathways. Notably, the compound also exhibits agonist activity with an EC50 of 2.80 nM in a separate assay, suggesting a complex pharmacological profile that may include partial agonism or biased signaling, an area of active research [2].
| Evidence Dimension | Potency (IC50) at human Beta-2 Adrenergic Receptor |
|---|---|
| Target Compound Data | IC50 = 1.44 nM |
| Comparator Or Baseline | No direct comparator data available from a single source. For context, the clinically used beta-blocker Propranolol has a reported IC50 of ~10 nM for β2-AR in similar functional assays (inferred from class-level data). |
| Quantified Difference | Inferred to be within the same order of magnitude as standard beta-blockers. |
| Conditions | Inhibition of mitogenesis in HEK-β2-AR, 1321N1 or U87MG cells seeded in 96-well plates at ~5,000 cells/well. |
Why This Matters
The high potency at a therapeutically relevant target validates the compound's utility as a reference standard in GPCR signaling research.
- [1] BindingDB Entry BDBM50348426. Beta-2 adrenergic receptor (Human) IC50 = 1.44 nM. View Source
- [2] BindingDB Entry BDBM50348426. Beta-2 adrenergic receptor (Human) EC50 = 2.80 nM. View Source
